molecular formula C9H10O B080201 2-Methyl-3-phenyloxirane CAS No. 14212-54-5

2-Methyl-3-phenyloxirane

Cat. No. B080201
CAS RN: 14212-54-5
M. Wt: 134.17 g/mol
InChI Key: YVCOJTATJWDGEU-APPZFPTMSA-N
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Description

2-Methyl-3-phenyloxirane, also known as Oxirane, 2-methyl-3-phenyl-, is a chemical compound with the molecular formula C9H10O . It is also referred to by other names such as 2-Methyl-3-phenyl-oxirane and 2-Méthyl-3-phényloxirane .


Synthesis Analysis

The synthesis of 2-Methyl-3-phenyloxirane can be achieved through various methods. One such method involves the use of a specific cobalt triphos complex in the presence of Zn(OTf)2 as an additive . This process results in the hydrogenation of epoxides with high yields and selectivities .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-phenyloxirane consists of a three-membered cyclic ether (oxirane) with a methyl and a phenyl group attached . The molecular weight is 134.175 Da .


Chemical Reactions Analysis

2-Methyl-3-phenyloxirane can undergo various chemical reactions. For instance, it can be used in Friedel-Crafts cycloalkylations, which proceed with almost perfect diastereoselectivity.


Physical And Chemical Properties Analysis

2-Methyl-3-phenyloxirane has a density of 1.0±0.1 g/cm3, a boiling point of 202.5±9.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It has a molar refractivity of 40.0±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 128.5±3.0 cm3 .

Scientific Research Applications

  • Diastereoselective Friedel-Crafts Cyclization Reactions : 2-Methyl-3-phenyloxirane has been used in Friedel-Crafts cycloalkylations, demonstrating almost perfect diastereoselectivity. This process is significant for synthesizing complex organic structures like 1-Phenyl-1,2,3,4-tetrahydronaphthalenes (Mühlthau & Bach, 2005).

  • Selective Ring-Opening on Oxide Catalysts : The compound has been involved in rearrangement studies on various oxides, yielding products like 1-phenyl-2-propanone and 2-phenylpropanal with high selectivity. This showcases its application in catalysis and materials science (Molnár, Bucsi & Bartók, 1991).

  • Determination of Absolute Configuration : It's been used to understand the effects of substituents on the oxirane ring, facilitating insights into molecular structures through experimental and theoretical spectroscopy (Fristrup et al., 2006).

  • Glutathione S-Conjugation and Hydrolysis Studies : This compound plays a role in understanding the metabolism and toxicity of styrene, particularly in its conversion to glutathione S-conjugates in rat liver, indicating its importance in pharmacological and toxicological studies (Watabe, Ozawa & Hiratsuka, 1983).

  • Reactions with Diborane : The reaction of 2-Methyl-3-phenyloxirane with diborane has been explored, leading to products like 1-phenylpropan-2-ol and 1-phenylpropanol, which are important for organic synthesis (Marshall & Prager, 1977).

  • Synthesis of Food Industry Compounds : It has been used in a three-step synthesis process to create 1,1-dimethoxy-2-phenylpropane, a compound with high analytical purity suitable for the food industry (Hájek, Kacer & Červený, 2002).

Safety And Hazards

2-Methyl-3-phenyloxirane is classified as a combustible liquid. It can cause skin and eye irritation and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes . In case of accidental release, it is recommended to avoid dust formation, ensure adequate ventilation, and evacuate personnel to safe areas .

properties

IUPAC Name

2-methyl-3-phenyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCOJTATJWDGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931359
Record name 2-Methyl-3-phenyloxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-phenyloxirane

CAS RN

14212-54-5, 4518-66-5
Record name Benzene, (1,2-epoxypropyl)-, (1R,2R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-phenyloxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-(+)-1-Phenylpropylene oxide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S,2S)-(-)-1-Phenylpropylene oxide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The metal-catalyzed epoxidation of trans-β-methylstyrene was performed as described in Example 2 with the substitution of Co(OAc)2. 4 H2O (where OAc=acetate) (0.0058 g, 2.3×10-5 moles) as the catalyst. After 16 hours of reaction, the complete oxidation of the substrate produced benzaldehyde (14%) and 1-phenylpropylene oxide (86%).
Quantity
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Co(OAc)2
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0.0058 g
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Synthesis routes and methods II

Procedure details

The metal-catalyzed epoxidation of trans-β-methylstyrene was performed as described in Example 2 with the substitution of [Ru3O(pfb)6 (Et2O)3 ](pfb) (where pfb= perfluorobutyrate) (0.0449 g, 2.3×10-5 moles) as the catalyst. After 6 hours of reaction, the complete oxidation of the substrate produced benzaldehyde (30%) and 1-phenylpropylene oxide (70%).
Quantity
0 (± 1) mol
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Ru3O(pfb)6 (Et2O)3
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
Á Molnár, I Bucsi, M Bartók - Studies in Surface Science and Catalysis, 1991 - Elsevier
… The present paper reports results on the ring-opening of cis- and trans-2methyl-3-phenyloxirane (1 and 21, carried out for the first time in the presence of different oxides both in the …
Number of citations: 11 www.sciencedirect.com
GG Lyle, LK Keefer - The Journal of Organic Chemistry, 1966 - ACS Publications
… iodide with potassium ¿-butoxide produced 90% of cfs-2-methyl3-phenyloxirane (3). … ] has been reported to give cis- (3) and frons-2-methyl-3-phenyloxirane (4) in 25-30% yield.8 These …
Number of citations: 49 pubs.acs.org
S Kežić, I Jakaša, MAM Wenker, PJ Boogaard… - … of Chromatography B …, 2000 - Elsevier
… As internal standard 2S,3S-(−)-2-methyl-3-phenyloxirane was used. The limit of quantitation of the method was 0.2 μM. The repeatability of the method was assessed at two …
Number of citations: 10 www.sciencedirect.com
DA Nelson, WD Samuels, RT Hallen - Energy & fuels, 1987 - ACS Publications
… The epoxide (2-methyl-3-phenyloxirane) was observed only after the alkaline cleavage of 2h, 2-(4-nitrophenoxy)- 1-phenylpropanol, since the observed rate of disappearance of the …
Number of citations: 7 pubs.acs.org
A Ookawa, H Hiratsuka, K Soai - Bulletin of the Chemical Society of …, 1987 - journal.csj.jp
… Reduction of 2-Methyl-3-phenyloxirane (lg): Methanol (1.08 ml) was added dropwise to a refluxing mixture of 2methyl-3-phenyloxirane (0. l465 g, 1.08 mmol), sodium borohydride (…
Number of citations: 31 www.journal.csj.jp
M Sanga, IR Younis, PS Tirumalai, TM Bland… - Toxicology and applied …, 2006 - Elsevier
… In human liver microsomes, trans-phenylpropene was converted to the epoxide trans-phenylpropylene oxide (trans-2-methyl-3-phenyloxirane) and cinnamyl alcohol. Incubation of trans-…
Number of citations: 18 www.sciencedirect.com
FEH Nintzel, Y Wu, M Planchestainer, M Held… - Chemical …, 2021 - pubs.rsc.org
… 30 mM of enantiomerically pure (2R,3S)-2-methyl-3-phenyloxirane has been synthesised within 4 h corresponding to a turnover number (TN = mol Product × mol rAaeUPO −1 ) for the …
Number of citations: 11 pubs.rsc.org
MJ Hatch - The Journal of Organic Chemistry, 1969 - ACS Publications
… Triethylsulfonium bromide, sodium hydroxide, and benzaldehyde readily formed 2-methyl-3-phenyloxirane (fits and trans mixture, trans predominant, 80% yield). This latter experiment …
Number of citations: 84 pubs.acs.org
O OH - Ratio - jlc.jst.go.jp
… Reduction of 2-Methyl-3-phenyloxirane (lg): Methanol (1.08 ml) was added dropwise to a refluxing mixture of 2methyl-3-phenyloxirane (0.1465 g, 1.08 mmol), sodium borohydride (…
Number of citations: 0 jlc.jst.go.jp
V Schurig, F Betschinger - Chemical reviews, 1992 - ACS Publications
… In the epoxidation of (Z)- 1-phenylpropene with 36 both cis- and frans-2-methyl-3-phenyloxirane with nearly identical ee (~45%) and consistent configuration at C(2) were formed, …
Number of citations: 207 pubs.acs.org

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